3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O4/c1-19-17-24(32)25(27(33)31(19)15-16-34-2)26(20-5-4-6-23(18-20)35-3)30-13-11-29(12-14-30)22-9-7-21(28)8-10-22/h4-10,17-18,26,32H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXQAOLNKRIVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one , hereafter referred to as Compound A , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of Compound A, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- A pyridine core with hydroxyl and methoxy substituents.
- A piperazine moiety linked to a fluorophenyl group.
- A methoxyphenyl group contributing to its lipophilicity and receptor binding properties.
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets, including:
- Serotonin receptors (5-HT) : The piperazine component suggests potential serotonergic activity, which has implications for mood regulation and anxiety disorders.
- Dopamine receptors : Given the structural similarities to known dopamine receptor ligands, Compound A may exhibit dopaminergic effects, influencing conditions such as schizophrenia and Parkinson's disease.
Biological Activity Data
Recent studies have highlighted several key areas regarding the biological activity of Compound A:
Antitumor Activity
In vitro assays have demonstrated that Compound A exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Inhibition of CDC25B : Preliminary bioassays indicated inhibition rates up to 99% at a concentration of 20 μg/mL .
- Leukemia HL-60 cells : Compound A showed an inhibition rate of approximately 54.59% at 40 μmol/L , suggesting potential use in leukemia treatment .
Neuropharmacological Effects
Compound A's interaction with neurotransmitter systems indicates possible applications in neuropharmacology:
- Anxiolytic and antidepressant-like effects have been observed in animal models, correlating with its serotonergic activity .
Case Studies
-
Case Study on Antitumor Efficacy :
- In a controlled study involving various derivatives of piperazine compounds, Compound A was shown to outperform several analogs in terms of cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment.
-
Neuropharmacological Assessment :
- An experimental model assessing anxiety-like behavior in rodents demonstrated that administration of Compound A resulted in reduced anxiety levels, measured by the elevated plus-maze test. This suggests a potential role in treating anxiety disorders.
Comparative Activity Table
Comparison with Similar Compounds
Pyrimidin-4(3H)-one Derivative (NNF)
Compound : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Core Structure : Pyrimidin-4(3H)-one (six-membered ring with two nitrogen atoms).
- Substituents : 4-Fluorophenylpiperazine, 6-methyl group.
- Molecular Formula : C15H17FN4O.
- Key Differences :
- Lacks the 3-methoxyphenylmethyl and 2-methoxyethyl groups present in the target compound.
- Simpler structure with lower molecular weight (296.32 g/mol vs. 494.54 g/mol for the target).
- Inferred Properties: The absence of methoxy groups may reduce solubility compared to the target compound. Pyrimidinones are often associated with kinase inhibition or antimicrobial activity.
Pyridazin-3(4H)-one Derivative
Compound : 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Core Structure : Pyridazin-3(4H)-one (six-membered ring with two adjacent nitrogen atoms).
- Substituents : 4-Methylphenyl group.
- Molecular Formula : C11H12N2O.
- Key Differences: Pyridazinone core differs from pyridinone in electronic properties and hydrogen-bonding capacity. Exhibits anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced inflammation), suggesting heterocycle-dependent biological effects.
Trifluoromethylpyridine-Piperazine Hybrid
Compound : N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Core Structure : Pyridine with trifluoromethyl and piperazine-carboxamide groups.
- Substituents : Cyclopentyl, isopropyl, and tetrahydropyran-4-amine.
- Molecular Formula : C24H32F3N5O2.
- Key Differences :
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
- Cyclopentyl and tetrahydropyran groups may improve blood-brain barrier penetration compared to the target’s methoxy substituents.
Tabulated Comparison
Pharmacological and Physicochemical Insights
- Solubility : The target compound’s 2-methoxyethyl and 4-hydroxy groups likely improve aqueous solubility compared to NNF’s simpler structure.
- Binding Interactions: The 3-methoxyphenyl group may engage in π-π stacking or hydrophobic interactions absent in the pyridazinone derivative.
- Metabolic Stability : The trifluoromethyl group in the patent compound offers resistance to oxidative metabolism, whereas the target’s methoxy groups may undergo demethylation.
Q & A
Q. Basic
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the piperazine-pyridinone system .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., methoxyethyl group splitting patterns at δ 3.2–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 483.2 for [M+H]) and fragmentation pathways .
How can contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?
Advanced
Discrepancies arise from differences in assay conditions (e.g., cell membrane permeability, off-target effects). Strategies include:
- Orthogonal assays : Combine radioligand binding (e.g., H-labeled serotonin receptors) with functional cAMP assays to validate target engagement .
- Structural analogs : Compare activity of derivatives lacking the 4-fluorophenyl group to isolate contributions of specific substituents to receptor affinity .
What computational methods predict interactions with biological targets, and how reliable are these models?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., piperazine nitrogen forming hydrogen bonds with D receptor residues) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting hydrophobic interactions with the fluorophenyl group .
- Limitations : False positives may occur due to solvent effects; experimental validation (e.g., SPR binding kinetics) is essential .
What techniques assess chemical stability and degradation pathways under physiological conditions?
Q. Basic
- HPLC-DAD : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma (37°C), revealing hydrolysis of the methoxyethyl group .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset ~220°C) .
- Forced degradation studies : UV light exposure identifies photo-labile moieties (e.g., pyridinone ring oxidation) .
How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
Q. Advanced
- Salt formation : Co-crystallization with succinic acid improves aqueous solubility (e.g., from 0.5 mg/mL to 12 mg/mL) .
- Prodrug strategies : Esterification of the hydroxyl group enhances intestinal absorption (tested in Caco-2 cell models) .
- CYP inhibition assays : Human liver microsomes identify metabolic hotspots (e.g., demethylation of the methoxyphenyl group) .
What challenges arise in resolving stereochemical outcomes during synthesis?
Advanced
The chiral center at the piperazine-pyridinone junction requires:
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) separate enantiomers (resolution >1.5) .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings achieve enantiomeric excess >90% .
Which biological targets are prioritized based on structural analogs?
Q. Basic
- Dopamine/serotonin receptors : Fluorophenyl and methoxyphenyl groups mimic endogenous ligands (e.g., 5-HT agonists) .
- Kinase inhibition : Pyridinone core may interact with ATP-binding pockets (tested via KinomeScan profiling) .
How is crystallographic disorder in the piperazine ring addressed during refinement?
Q. Advanced
- SHELXL restraints : Apply "AFIX" commands to model rotational disorder in the piperazine ring (occupancy refinement for alternative conformers) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O bonds) to validate packing arrangements .
What strategies guide structure-activity relationship (SAR) studies for therapeutic optimization?
Q. Advanced
- Fragment replacement : Substitute 3-methoxyphenyl with 3-hydroxyphenyl to evaluate hydrogen bonding effects on receptor binding .
- Bioisosteres : Replace the fluorophenyl group with chlorophenyl or thiophene to balance lipophilicity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
